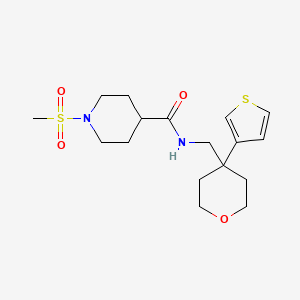
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate, also known as MMPSB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MMPSB belongs to the class of sulfonylbenzoate compounds and has been studied for its biochemical and physiological effects, mechanism of action, synthesis method, and future directions for research.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation ultimately leads to the death of the cell.
Biochemical and Physiological Effects
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the proteasome and induce apoptosis, Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate for lab experiments is its specificity for the proteasome. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate binds specifically to the active site of the proteasome, making it a useful tool for studying the proteasome and its role in cellular processes. However, one limitation of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate is its potential toxicity. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate. One area of research is the development of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate analogs with improved efficacy and reduced toxicity. Another area of research is the study of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate in combination with other therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate and its potential use in the treatment of other diseases.
Conclusion
In conclusion, Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its specificity for the proteasome and ability to induce apoptosis make it a useful tool for studying the proteasome and its role in cellular processes. Further research is needed to fully understand the potential of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate and its analogs in the treatment of disease.
Métodos De Síntesis
The synthesis of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate involves the reaction between 4-methoxybenzoyl chloride and 3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain pure Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been studied for its potential use as a therapeutic agent in various scientific research applications. One of the primary areas of research has been in the treatment of cancer. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-6-5-12(16(19)23-2)9-15(14)24(20,21)18-10-13(11-18)17-7-3-4-8-17/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIDJQZUIIDPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)
![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)

